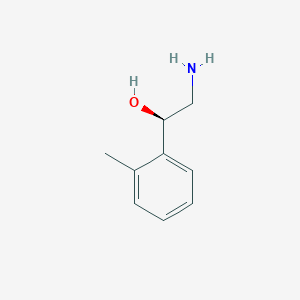
(1R)-2-amino-1-(2-methylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-amino-1-(2-methylphenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Intermediates
(1R)-2-amino-1-(2-methylphenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it valuable in developing drugs for conditions like depression and anxiety.
The compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
- Anticancer Potential : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing caspase-3 activity significantly at concentrations around 10 µM.
| Compound | Concentration (µM) | Effect on Caspase-3 Activity |
|---|---|---|
| 7d | 10 | 1.33 times |
| 7h | 10 | 1.57 times |
| 10c | 10 | Induced morphological changes |
Organic Synthesis
Due to its chiral nature and functional groups, this compound is utilized as a building block in the synthesis of complex organic molecules. It can participate in various reactions such as:
- Oxidation : The hydroxyl group can be oxidized to form ketones.
- Reduction : The amino group can be reduced to form amines.
- Substitution Reactions : The compound can undergo nucleophilic substitutions where the amino or hydroxyl groups are replaced by other functional groups.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. Results indicated effective inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation, several analogs of this compound were tested for their effects on cancer cell lines. Specific modifications enhanced their potency, indicating pathways for developing new anticancer therapies.
Propriétés
Numéro CAS |
114579-92-9 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Clé InChI |
CZDCJURGLKNBIV-VIFPVBQESA-N |
SMILES |
CC1=CC=CC=C1C(CN)O |
SMILES isomérique |
CC1=CC=CC=C1[C@H](CN)O |
SMILES canonique |
CC1=CC=CC=C1C(CN)O |
Synonymes |
Benzenemethanol, -alpha--(aminomethyl)-2-methyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















